molecular formula C13H13NO B3048614 Phenol, 3-methyl-4-(phenylamino)- CAS No. 17654-13-6

Phenol, 3-methyl-4-(phenylamino)-

Cat. No. B3048614
CAS RN: 17654-13-6
M. Wt: 199.25 g/mol
InChI Key: DYLJVDHAFMAECU-UHFFFAOYSA-N
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Description

Phenol, 3-methyl-4-(phenylamino)- is a chemical compound with the molecular formula C13H13NO . It is a derivative of phenol, where a methyl group and a phenylamino group are attached to the phenol ring .


Synthesis Analysis

While specific synthesis methods for Phenol, 3-methyl-4-(phenylamino)- were not found, phenols in general can be prepared through nucleophilic aromatic substitution reactions . In these reactions, one of the substituents in an aromatic ring is replaced by a nucleophile .


Molecular Structure Analysis

The molecular structure of Phenol, 3-methyl-4-(phenylamino)- consists of a phenol ring with a methyl group and a phenylamino group attached . The exact 3D structure can be viewed using specific software .


Chemical Reactions Analysis

Phenols, including Phenol, 3-methyl-4-(phenylamino)-, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols, including Phenol, 3-methyl-4-(phenylamino)-, have properties chiefly due to the hydroxyl group . They are colourless liquids or solids, but they mostly turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . Due to the ability to form hydrogen bonding, phenols are readily soluble in water .

Mechanism of Action

While the specific mechanism of action for Phenol, 3-methyl-4-(phenylamino)- is not available, phenolic compounds in general have pharmacological actions that stem mainly from their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression .

properties

IUPAC Name

4-anilino-3-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-9-12(15)7-8-13(10)14-11-5-3-2-4-6-11/h2-9,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLJVDHAFMAECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579563
Record name 4-Anilino-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 3-methyl-4-(phenylamino)-

CAS RN

17654-13-6
Record name 4-Anilino-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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